15(S)-Hetre 15(S)-Hetre
Brand Name: Vulcanchem
CAS No.:
VCID: VC1671390
InChI: InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C20H34O3
Molecular Weight: 322.5 g/mol

15(S)-Hetre

CAS No.:

Cat. No.: VC1671390

Molecular Formula: C20H34O3

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

15(S)-Hetre -

Specification

Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
IUPAC Name 15-hydroxyicosa-8,11,13-trienoic acid
Standard InChI InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)
Standard InChI Key IUKXMNDGTWTNTP-UHFFFAOYSA-N
Canonical SMILES CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

15(S)-Hetre, scientifically known as (8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acid, belongs to the family of hydroxyeicosatrienoic acids. It is characterized by a 20-carbon fatty acid backbone containing three double bonds in specific positions and a hydroxyl group at the 15th carbon position with S stereochemistry . The compound is registered with CAS number 13222-49-6 and appears in various chemical databases with distinct identifiers .

Structural Configuration

The molecular structure of 15(S)-Hetre features three double bonds at positions 8, 11, and 13 in the carbon chain, with specific geometric configurations (Z, Z, and E, respectively). This precise arrangement of double bonds is critical to the compound's biological function and differentiates it from related eicosanoids . The stereochemistry at carbon-15 is in the S configuration, which determines its spatial orientation and potential interactions with biological receptors.

Chemical and Physical Properties

The compound exhibits distinctive physical and chemical properties that influence its behavior in biological systems. These properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of 15(S)-Hetre

PropertyValueMethod of Determination
Molecular FormulaC₂₀H₃₄O₃Computed by PubChem 2.2
Molecular Weight322.5 g/molComputed by PubChem 2.2
Physical StateLipidBased on structural characteristics
Functional GroupsCarboxylic acid, hydroxyl, alkenesDerived from molecular structure
SolubilityLipophilic, poorly water-solubleBased on chemical structure

The compound's lipophilic nature, derived from its long hydrocarbon chain, influences its distribution in biological compartments, while its functional groups provide potential sites for metabolic transformations and biological interactions .

Biochemical Significance and Metabolic Pathways

Relationship to Other Eicosanoids

15(S)-Hetre is functionally related to all-cis-icosa-8,11,14-trienoic acid, suggesting potential similarities in biochemical pathways or functions . The compound shares structural features with other bioactive lipids, including various hydroxyeicosatetraenoic acids (HETEs), which have established roles in inflammatory processes, cell signaling, and vascular biology .

Table 2: Comparison of 15(S)-Hetre with Related Compounds

CompoundMolecular FormulaDouble Bond ConfigurationBiological Function
15(S)-HetreC₂₀H₃₄O₃8Z,11Z,13EMetabolite, specific functions under investigation
15(S)-HETEC₂₀H₃₂O₃5Z,8Z,11Z,13EAngiogenesis regulation, inflammatory signaling
15(S)-HETE EthanolamideC₂₂H₃₇NO₃5Z,8Z,11Z,13EPotential signaling molecule

This structural comparison highlights the subtle differences between 15(S)-Hetre and other related eicosanoids, particularly in their double bond configurations and potential functional groups .

Identifier TypeValueReference
PubChem CID44322431PubChem Database
CAS Registry Number13222-49-6Chemical Abstracts Service
Systematic Name(8Z,11Z,13E)-15-hydroxyicosa-8,11,13-trienoic acidIUPAC Nomenclature
ChEBI IDCHEBI:72644Chemical Entities of Biological Interest
UNII3M5V8JV62JFDA Substance Registration System

Synthetic Approaches and Analytical Methods

Analytical Characterization

Analytical techniques commonly employed for eicosanoid characterization likely apply to 15(S)-Hetre, including:

  • High-performance liquid chromatography (HPLC) for separation and quantification

  • Mass spectrometry for molecular weight confirmation and structural elucidation

  • Nuclear magnetic resonance (NMR) spectroscopy for structural verification

  • UV spectroscopy for detection of conjugated systems

The presence of conjugated double bonds in 15(S)-Hetre would provide characteristic UV absorption patterns useful for its identification and quantification in complex biological samples .

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